2-((3-Methylpyridin-4-yl)oxy)aceticacid
Description
2-((3-Methylpyridin-4-yl)oxy)acetic acid is a pyridine-based carboxylic acid derivative characterized by a methyl-substituted pyridine ring linked via an ether bond to an acetic acid moiety. This structure imparts unique physicochemical properties, such as moderate polarity and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(3-methylpyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6-4-9-3-2-7(6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
RFGOSYWCSZSDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((3-Methylpyridin-4-yl)oxy)aceticacid involves several steps. One common method includes the reaction of 3-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-((3-Methylpyridin-4-yl)oxy)aceticacid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-((3-Methylpyridin-4-yl)oxy)aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-Methylpyridin-4-yl)oxy)aceticacid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-((3-Methylpyridin-4-yl)oxy)aceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 2-((3-Methylpyridin-4-yl)oxy)acetic acid with related compounds from the evidence:
Key Observations :
- Core Heterocycles : The target compound’s pyridine core contrasts with coumarin (in ) and pyrimidine/pyridone systems (in ). These differences influence electronic properties and biological activity.
- Substituents : Methyl groups enhance lipophilicity (e.g., 3-methyl in target vs. 4-methyl in coumarin derivatives ). Halogenation (e.g., Cl in , I in ) increases molecular weight and polarizability.
- Functional Groups : The acetic acid moiety is conserved across analogs, enabling hydrogen bonding and salt formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
